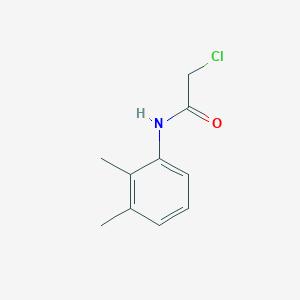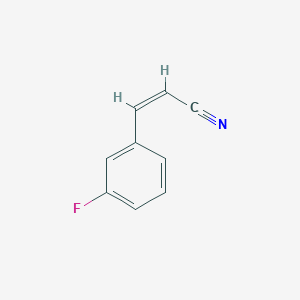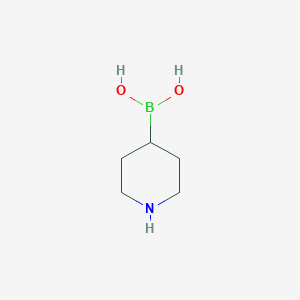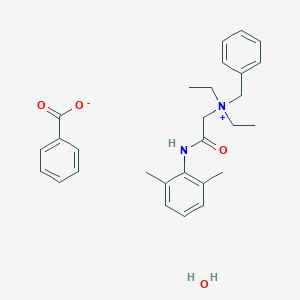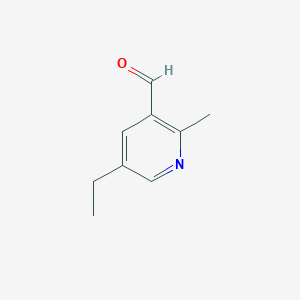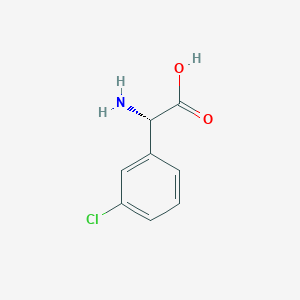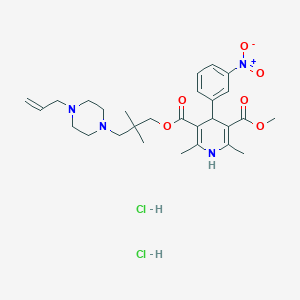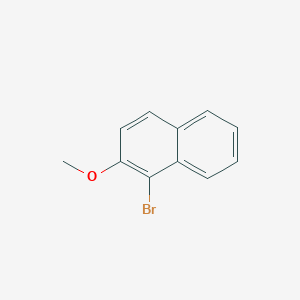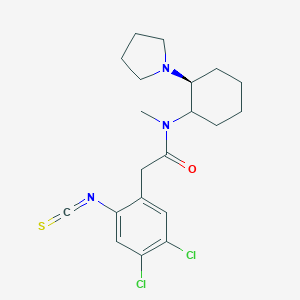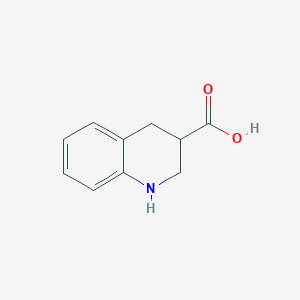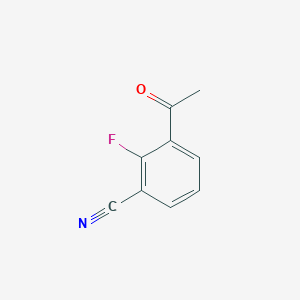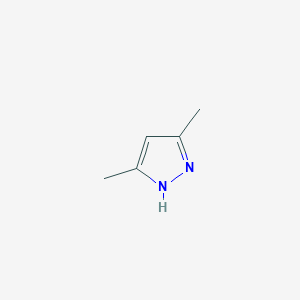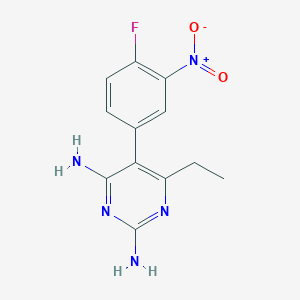![molecular formula C14H22O5 B048408 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol CAS No. 114951-76-7](/img/structure/B48408.png)
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol, also known as BHBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBP is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol is not fully understood, but it is believed to act through the inhibition of enzymes involved in cancer cell growth and proliferation. 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have good stability and solubility in water and organic solvents. 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has been found to have a high binding affinity for HDACs, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol is that it has a high binding affinity for HDACs, which makes it a promising candidate for cancer treatment. Additionally, 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has shown minimal toxicity and low cytotoxicity in vitro, which makes it a safe compound to work with in the lab. However, one limitation of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol research. One direction is to further investigate its mechanism of action and optimize its use in cancer treatment. Another direction is to explore its potential applications in drug delivery systems and bio-imaging. Additionally, future research could focus on developing new derivatives of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol with improved properties and efficacy.
Synthesemethoden
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol can be synthesized through a multi-step process involving the reaction of 2-(2-Hydroxyethoxy)ethanol with benzyl chloride, followed by the reaction with 3,4-dimethoxybenzaldehyde and propanol. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has shown potential in various scientific research applications, including drug delivery systems, bio-imaging, and cancer treatment. 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol can be used as a drug carrier due to its ability to encapsulate and deliver drugs to target cells. It has also been used as a fluorescent dye for bio-imaging due to its high quantum yield and photostability. Additionally, 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has shown promising results in cancer treatment through its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
114951-76-7 |
|---|---|
Produktname |
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol |
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-[2-(2-hydroxyethoxy)ethoxy]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C14H22O5/c15-6-7-17-8-9-18-11-14(16)12-19-10-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |
InChI-Schlüssel |
NBHGNLCQKXLUAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCC(COCCOCCO)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(COCCOCCO)O |
Synonyme |
1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



